molecular formula C17H17N3O5S B3129587 4-Methoxy-2-[4-(morpholinosulfonyl)phenoxy]nicotinonitrile CAS No. 339102-51-1

4-Methoxy-2-[4-(morpholinosulfonyl)phenoxy]nicotinonitrile

Cat. No.: B3129587
CAS No.: 339102-51-1
M. Wt: 375.4 g/mol
InChI Key: FFAFJPAKUVDXSR-UHFFFAOYSA-N
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Description

4-Methoxy-2-[4-(morpholinosulfonyl)phenoxy]nicotinonitrile is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a methoxy group, a morpholinosulfonyl group, and a phenoxy group attached to a nicotinonitrile core.

Preparation Methods

The synthesis of 4-Methoxy-2-[4-(morpholinosulfonyl)phenoxy]nicotinonitrile typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyphenol with morpholine and sulfonyl chloride to form the morpholinosulfonyl derivative. This intermediate is then reacted with 2-chloronicotinonitrile under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methoxy-2-[4-(morpholinosulfonyl)phenoxy]nicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-Methoxy-2-[4-(morpholinosulfonyl)phenoxy]nicotinonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[4-(morpholinosulfonyl)phenoxy]nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

4-Methoxy-2-[4-(morpholinosulfonyl)phenoxy]nicotinonitrile can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, but this compound stands out due to its specific chemical structure and potential for diverse scientific research applications.

Properties

IUPAC Name

4-methoxy-2-(4-morpholin-4-ylsulfonylphenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-23-16-6-7-19-17(15(16)12-18)25-13-2-4-14(5-3-13)26(21,22)20-8-10-24-11-9-20/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAFJPAKUVDXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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